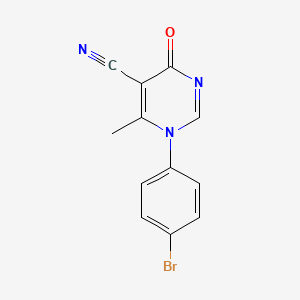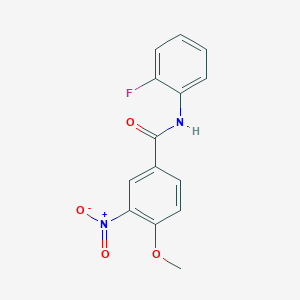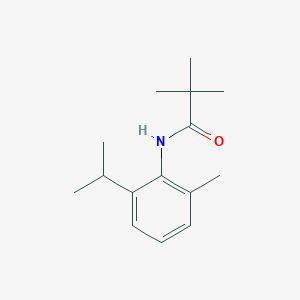![molecular formula C17H23N3O2 B5623039 N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5623039.png)
N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyrazole ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Methoxymethylation: The pyrazole ring is then methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Coupling with Benzoyl Chloride: The methoxymethylated pyrazole is then coupled with benzoyl chloride in the presence of a base like triethylamine to form the benzamide core.
N,N-Diethylation: Finally, the benzamide is diethylated using diethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide:
N,N-diethyl-3-methoxybenzamide: Similar structure but lacks the pyrazole ring.
Uniqueness
N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide is unique due to the presence of the pyrazole ring and methoxymethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)17(21)14-9-7-8-13(10-14)16-12(3)18-19-15(16)11-22-4/h7-10H,5-6,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKRADAYQKONCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=C(NN=C2COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-[1-(2-furylmethyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5622968.png)
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5622973.png)
![4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-7-methyl-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5622986.png)
![2-cyclopropyl-8-[(3-phenylisoxazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5622993.png)
![8-(2,6-dimethyl-4-pyridinyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5623002.png)
![2-cyclopentyl-9-[3-(dimethylamino)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623012.png)
![(3aS*,6aS*)-2-(1,3-benzothiazol-2-yl)-5-(ethylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5623017.png)
![1-benzyl-4-[3-(4-morpholinyl)propanoyl]-1,4-diazepan-6-ol](/img/structure/B5623024.png)

![3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5623038.png)
![3-[3-(1H-imidazol-1-yl)propyl]-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5623047.png)
![4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B5623051.png)


